![molecular formula C12H18N4 B1482341 2-(2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile CAS No. 2098061-38-0](/img/structure/B1482341.png)
2-(2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile
Overview
Description
2-(2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile is a useful research compound. Its molecular formula is C12H18N4 and its molecular weight is 218.3 g/mol. The purity is usually 95%.
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Biological Activity
Overview
2-(2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile is a heterocyclic compound characterized by its unique pyrazolo[1,5-a]pyrazine core structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor modulation.
Chemical Structure
The compound's structure includes a tert-butyl group and an acetonitrile moiety, which contribute to its chemical stability and biological interactions. The molecular formula is , with a molecular weight of approximately 238.31 g/mol.
The biological activity of this compound may be attributed to its interaction with various molecular targets, primarily enzymes and receptors involved in critical biochemical pathways. Research indicates that it may act as an inhibitor or modulator, affecting processes such as cell proliferation and signal transduction.
Enzyme Inhibition
Preliminary studies suggest that compounds within the pyrazolo[1,5-a]pyrazine class exhibit significant inhibitory effects on various kinases. For instance:
- CDK2 and CDK9 Inhibition: Compounds similar to this compound have shown IC50 values of 0.36 µM for CDK2 and 1.8 µM for CDK9, indicating potent inhibitory activity against these cyclin-dependent kinases .
Antiproliferative Effects
Studies have demonstrated that related compounds exhibit antiproliferative effects on human cancer cell lines such as HeLa and HCT116:
- Cell Line Studies: Compounds derived from the pyrazolo[1,5-a]pyrazine scaffold have shown promising results in inhibiting cellular proliferation, suggesting potential applications in cancer therapeutics .
Study 1: Inhibition of VEGFR-2 Kinase
A study highlighted the inhibition of VEGFR-2 kinase by compounds related to the pyrazolo[1,5-a]pyrazine family, with an IC50 value of 1.46 µM. This receptor is crucial for angiogenesis, making it a target for anti-cancer therapies .
Study 2: Preclinical Efficacy
Another research effort evaluated the in vivo efficacy of a pyrazolo[1,5-a]pyrazine derivative in mouse models with established colorectal carcinoma xenografts. The compound demonstrated significant tumor growth reduction when administered orally .
Research Findings Summary
The following table summarizes key findings related to the biological activities of compounds similar to this compound:
Properties
IUPAC Name |
2-(2-tert-butyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4/c1-12(2,3)11-8-10-9-15(5-4-13)6-7-16(10)14-11/h8H,5-7,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDIZWHYXJZUKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2CCN(CC2=C1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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